molecular formula C12H10O3 B2377408 5-Methyl-2-phenylfuran-3-carboxylic acid CAS No. 64354-50-3

5-Methyl-2-phenylfuran-3-carboxylic acid

Cat. No. B2377408
CAS RN: 64354-50-3
M. Wt: 202.209
InChI Key: CASZQQKUMVLKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04025537

Procedure details

Saponification of 0.5 g of the ester was accomplished by refluxing 12 hours in 10 ml of 25% aqueous sodium hydroxide and 5 ml of ethanol. Acidification precipitated the crude acid, which was recrystallized from water-ethanol to give 5-methyl-2-phenyl-3-furoic acid, mp 146°-147.5° C.
Name
ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[C:4]([C:13]([O:15]CC)=[O:14])[CH:3]=1>[OH-].[Na+].C(O)C>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[C:4]([C:13]([OH:15])=[O:14])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0.5 g
Type
reactant
Smiles
CC1=CC(=C(O1)C1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acidification precipitated the crude acid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from water-ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(O1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.